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Compound Name:
4-[(6-Chloropyridin-3-

yl)methyl]morpholine

CAS No.: 311774-34-2

Cat. No.: B1273586

Get Quote

Title: Strategic Scaffolds in Medicinal Chemistry: The 4-[(6-Chloropyridin-3-
yl)methyl]morpholine System[1][2]

Executive Summary
In the landscape of modern drug discovery, 4-[(6-Chloropyridin-3-yl)methyl]morpholine
(CAS: 311774-34-2) represents a "privileged structure"—a molecular framework capable of

providing ligands for diverse biological targets. This scaffold serves as a critical junction

between two major pharmacological classes: neonicotinoid agrochemicals and biaryl kinase

inhibitors.[2]

This technical guide dissects the synthetic utility, physicochemical properties, and medicinal

applications of this moiety.[2] It is designed for medicinal chemists requiring a robust protocol

for synthesizing and diversifying this scaffold to optimize solubility, metabolic stability, and

target affinity.[2]
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The molecule comprises three distinct functional zones, each contributing specific properties to

the final bioactive agent:[2]

Zone Component
Functionality & Design
Rationale

Zone A 6-Chloropyridine

The Warhead/Anchor: The

electron-deficient pyridine ring

serves as a bioisostere for

phenyl rings, improving water

solubility.[2] The C-6 chlorine

atom is a versatile handle for

Palladium-catalyzed cross-

couplings (Suzuki, Buchwald-

Hartwig).[2]

Zone B Methylene Bridge

The Linker: A single carbon

spacer (

) provides rotational freedom,

allowing the morpholine head

to orient into solvent-exposed

pockets of the target protein.[2]

Zone C Morpholine

The Solubilizer: Unlike open-

chain amines, the morpholine

ring reduces lipophilicity (LogP

modulation) and prevents rapid

metabolic oxidation, enhancing

oral bioavailability.[2]

Synthetic Pathways
Two primary routes exist for constructing this scaffold. Route A is preferred for small-scale

medicinal chemistry due to milder conditions, while Route B is favored for industrial scale-up

due to lower raw material costs.[2]
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Route A: Reductive Amination (Preferred for MedChem)
[2]

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[2]

Reagents: 6-Chloropyridine-3-carbaldehyde, Morpholine, Sodium Triacetoxyborohydride

(STAB).[2]

Protocol:

Dissolution: Dissolve 6-chloropyridine-3-carbaldehyde (1.0 eq) and morpholine (1.1 eq) in

1,2-dichloroethane (DCE) or THF.

Activation: Add catalytic Acetic Acid (AcOH, 0.1 eq) to accelerate imine formation. Stir at

Room Temperature (RT) for 30 minutes.

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

Quench: Stir overnight at RT. Quench with saturated aqueous

.[2]

Workup: Extract with DCM. Wash organic layer with brine, dry over

, and concentrate.[2]

Yield Expectations: 85–95%.[2]

Route B: Nucleophilic Substitution (Scale-Up)
Mechanism:

displacement of a benzylic-type halide.[2]

Reagents: 2-Chloro-5-(chloromethyl)pyridine, Morpholine,

or

.[2]
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Protocol:

Setup: Suspend 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) and

(2.0 eq) in Acetonitrile (MeCN).

Addition: Add Morpholine (1.2 eq) dropwise at RT to prevent exotherm.

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.[2]

Purification: Filter off inorganic salts. Concentrate filtrate.[2] Recrystallize from

Ethanol/Hexane if necessary.[2]

Divergent Synthesis & Functionalization
The true value of this scaffold lies in the reactivity of the C-Cl bond.[2] It allows the molecule to

serve as a "Late-Stage Intermediate," where the morpholine tail is already established, and the

pyridine head is coupled to a core scaffold.[2]

Diagram: Divergent Synthetic Workflows

6-Chloropyridine-3-carbaldehyde 4-[(6-Chloropyridin-3-yl)methyl]morpholine
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Figure 1: Divergent synthesis pathways utilizing the chloropyridine core for rapid library

generation.
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A. Kinase Inhibitors (Biaryl Systems)
In oncology, the 6-chloropyridine moiety is frequently converted into a biaryl system.[2] The

morpholine chain acts as a solvent-exposed "tail" that improves the physicochemical properties

of the inhibitor.[2]

Example Strategy: Coupling the scaffold with an indazole or quinoline boronic acid creates

analogs of Type I/II kinase inhibitors (e.g., targeting VEGFR or EGFR).[2]

Rationale: The pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge

region, while the morpholine solubilizes the hydrophobic biaryl core.[2]

B. Neonicotinoid Agrochemicals
The (6-chloropyridin-3-yl)methyl fragment is the defining pharmacophore of neonicotinoids like

Imidacloprid and Acetamiprid.[2]

Mechanism: These compounds bind to nicotinic acetylcholine receptors (nAChRs) in the

insect CNS.[2]

Morpholine Analog: Replacing the nitro-guanidine group of Imidacloprid with morpholine

creates a lipophilic probe used to study receptor binding affinity and channel selectivity, often

serving as a negative control or a metabolite standard in toxicology studies.[2]
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Property Value/Description Relevance

Molecular Weight 212.68 g/mol
Fragment-like; ideal for lead

optimization.[2]

LogP (Predicted) ~1.2 – 1.5

Optimal lipophilicity for CNS

penetration and oral

absorption.[2]

pKa (Morpholine N) ~8.3
Protonated at physiological

pH, aiding solubility.[2]

pKa (Pyridine N) ~2.5

Remains unprotonated;

available for H-bonding in the

active site.[2]

Solubility High in DCM, MeOH, DMSO
Compatible with standard

screening libraries.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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